molecular formula C13H24N2O2 B1377611 (1R,6R)-Rel-3-boc-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane CAS No. 1251021-71-2

(1R,6R)-Rel-3-boc-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane

Cat. No. B1377611
CAS RN: 1251021-71-2
M. Wt: 240.34 g/mol
InChI Key: JHFGTUJMJRBKRC-NXEZZACHSA-N
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Description

(1R,6R)-Rel-3-boc-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane, commonly referred to as Boc-Rel, is an organic compound with a wide range of applications in the scientific and industrial fields. Boc-Rel is a bicyclic amine with two nitrogen atoms (1R,6R)-configuration, a 3-boc-substituent and two methyl substituents at the 5 and 5 positions. Boc-Rel is a versatile reagent used in various synthetic reactions, such as esterification, amidation, and acylation. Boc-Rel is also used as a reactant in the synthesis of a variety of compounds, such as amino acids, peptides, and peptidomimetics. Additionally, Boc-Rel has been studied for its potential applications in the medical field, including its use as a drug delivery system and its potential for use in the treatment of cancer.

Scientific Research Applications

Synthesis of Bridged Heterocycles

The compound has been utilized in the synthesis of bridged heterocycles, particularly in creating bicyclic imides with a 3,6-diazabicyclo[3.2.1]octane skeleton. This process involves thermal intramolecular condensation of cis-5-Arylpyrrolidine-2,4-dicarboxylic acid monoamides, with copper(I) cyanide as a catalyst to ensure high yields. One derivative, (1R*,5R*,7S*)-7-(4-Chlorophenyl)-5,6-dimethyl-3,6-diazabicyclo[3.2.1]octane-2,4-dione, has shown to inhibit thrombin in buffer solution at millimolar concentration (Kudryavtsev, 2010).

Zeolite Synthesis

In zeolite syntheses, 1,4-diazabicyclo[2,2,2]octane (DABCO) derivatives, closely related to the chemical structure of interest, serve as structure-directing agents. These derivatives influence product selectivity through methyl-substitution of the DABCO moiety. This application highlights the importance of such compounds in synthesizing high-silica zeolites, potentially affecting the catalytic properties of the resulting materials (Takewaki, Beck, & Davis, 1999).

Semiconductor and Photocurrent Response Properties

Derivatives of 1,4-diazabicyclo[2.2.2]octane have been used to template iodobismuthates, yielding compounds with mono-nuclear, dimer, and 1-D arrangements. These materials exhibit narrow-gap semiconductor properties and photocurrent response, suggesting potential applications in optoelectronic devices (Zhang et al., 2018).

Organic Synthesis Catalysis

1,4-Diazabicyclo[2.2.2]octane (DABCO) acts as a catalyst in various organic transformations, emphasizing the role of these structures in promoting eco-friendly and efficient reactions. This illustrates the broader utility of diazabicyclooctane derivatives in synthetic chemistry, providing a green alternative for catalysis (Baghernejad Bita, 2010).

Multicomponent Reaction Facilitation

DABCO has been used as a catalyst in aqueous media for one-pot, multicomponent condensation reactions. This application demonstrates the compound's versatility in facilitating the synthesis of complex organic molecules under mild conditions, further underscoring its significance in pharmaceutical and materials science research (Azizian, Shameli, & Balalaie, 2012).

properties

IUPAC Name

tert-butyl (1R,6R)-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-7-9-6-14-10(9)13(4,5)8-15/h9-10,14H,6-8H2,1-5H3/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFGTUJMJRBKRC-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC2C1NC2)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN(C[C@@H]2[C@H]1NC2)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101115681
Record name 3,7-Diazabicyclo[4.2.0]octane-3-carboxylic acid, 5,5-dimethyl-, 1,1-dimethylethyl ester, (1R,6R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101115681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1523541-89-0
Record name 3,7-Diazabicyclo[4.2.0]octane-3-carboxylic acid, 5,5-dimethyl-, 1,1-dimethylethyl ester, (1R,6R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523541-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,7-Diazabicyclo[4.2.0]octane-3-carboxylic acid, 5,5-dimethyl-, 1,1-dimethylethyl ester, (1R,6R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101115681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,6R)-Rel-3-boc-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane
Reactant of Route 2
(1R,6R)-Rel-3-boc-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane
Reactant of Route 3
Reactant of Route 3
(1R,6R)-Rel-3-boc-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane
Reactant of Route 4
Reactant of Route 4
(1R,6R)-Rel-3-boc-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane
Reactant of Route 5
(1R,6R)-Rel-3-boc-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane
Reactant of Route 6
(1R,6R)-Rel-3-boc-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane

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